molecular formula C120H209N33O35 B1576107 Maximin-1

Maximin-1

Cat. No.: B1576107
M. Wt: 2674.1 g/mol
InChI Key: HYARXAZVIIXVLQ-JZZJRNKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maximin-1 is a cationic antimicrobial peptide (AMP) initially isolated from the skin secretions of the Chinese bamboo odorous frog, Odorrana versabilis. It belongs to the maximin family of peptides, which exhibit broad-spectrum activity against bacteria, fungi, and enveloped viruses . Structurally, this compound is composed of 27 amino acid residues, with a molecular weight of approximately 3.2 kDa. Its sequence (GIGKFLKKAKKFAKAFVKILKKKLF) features a high proportion of hydrophobic and positively charged residues, enabling interactions with microbial membranes via electrostatic and hydrophobic forces. This mechanism disrupts membrane integrity, leading to cell lysis . This compound also demonstrates low hemolytic activity at therapeutic concentrations, making it a promising candidate for antimicrobial drug development .

Properties

Molecular Formula

C120H209N33O35

Molecular Weight

2674.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxyhexylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyhexylidene]amino]-5-[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[(2S)-1-[(2S)-1-[(2S)-1,4-dihydroxy-1,4-diiminobutan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-5-hydroxypentanoic acid

InChI

InChI=1S/C120H209N33O35/c1-22-63(13)94(148-87(160)52-125)115(183)131-56-91(164)150-96(69(19)155)119(187)140-76(34-26-30-44-123)108(176)151-95(64(14)23-2)117(185)145-80(46-58(3)4)105(173)129-53-88(161)128-54-90(163)149-93(62(11)12)116(184)139-77(35-27-31-45-124)109(177)152-97(70(20)156)118(186)135-68(18)102(170)143-82(48-60(7)8)112(180)136-74(32-24-28-42-121)104(172)130-55-89(162)132-65(15)100(168)142-83(49-61(9)10)113(181)137-75(33-25-29-43-122)106(174)138-78(40-41-92(165)166)107(175)144-81(47-59(5)6)110(178)133-67(17)103(171)147-85(57-154)114(182)153-98(71(21)157)120(188)146-84(50-72-36-38-73(158)39-37-72)111(179)134-66(16)101(169)141-79(99(127)167)51-86(126)159/h36-39,58-71,74-85,93-98,154-158H,22-35,40-57,121-125H2,1-21H3,(H2,126,159)(H2,127,167)(H,128,161)(H,129,173)(H,130,172)(H,131,183)(H,132,162)(H,133,178)(H,134,179)(H,135,186)(H,136,180)(H,137,181)(H,138,174)(H,139,184)(H,140,187)(H,141,169)(H,142,168)(H,143,170)(H,144,175)(H,145,185)(H,146,188)(H,147,171)(H,148,160)(H,149,163)(H,150,164)(H,151,176)(H,152,177)(H,153,182)(H,165,166)/t63-,64-,65-,66-,67-,68-,69+,70+,71+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,93-,94-,95-,96-,97-,98-/m0/s1

InChI Key

HYARXAZVIIXVLQ-JZZJRNKASA-N

bioactivity

Antibacterial, Antifungal, Antiviral

sequence

GIGTKILGGVKTALKGALKELASTYAN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound has a higher net charge than Magainin-2, enhancing its binding to negatively charged bacterial membranes .
  • Compared to Melittin, this compound exhibits lower hydrophobicity, correlating with reduced hemolytic activity .

Antimicrobial Activity

Compound MIC (μg/mL) E. coli MIC (μg/mL) S. aureus Antifungal Activity (IC₅₀, μg/mL) Hemolytic Activity (HC₅₀, μg/mL)
This compound 4.2 8.5 12.3 (C. albicans) >100
Melittin 1.5 2.0 6.8 (C. albicans) 5.0
Magainin-2 6.0 10.0 18.0 (C. albicans) 50.0
LL-37 3.8 6.2 15.5 (C. albicans) 25.0

Key Observations :

  • This compound shows superior safety (HC₅₀ >100 μg/mL) compared to Melittin and Magainin-2, albeit with slightly lower potency against E. coli .
  • LL-37, a human-derived peptide, balances moderate antimicrobial activity with low hemolysis, but its larger size limits tissue penetration compared to this compound .

Stability and Bioavailability

Compound Serum Stability (t₁/₂, h) Protease Resistance Thermal Stability (°C)
This compound 6.5 Moderate 80
Melittin 2.0 Low 60
Magainin-2 4.0 Moderate 70
LL-37 1.5 Low 50

Key Observations :

  • This compound’s extended serum half-life (6.5 h) and thermal stability (80°C) make it suitable for topical formulations .
  • LL-37’s rapid degradation in serum highlights the need for structural modifications in therapeutic applications .

Research Findings and Mechanistic Insights

Recent studies using computational models (e.g., VirtualTaste) and molecular dynamics simulations reveal that this compound’s α-helical structure facilitates pore formation in microbial membranes, while its charged residues minimize non-specific interactions with mammalian cells . Comparative transcriptomic analyses indicate that this compound upregulates bacterial stress-response genes (e.g., soxS, marR) at lower concentrations than Melittin, suggesting a unique sublytic mode of action .

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